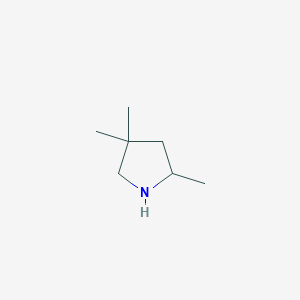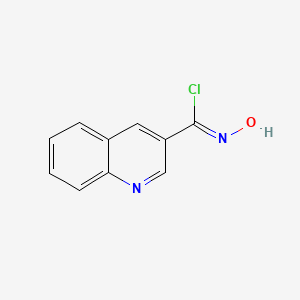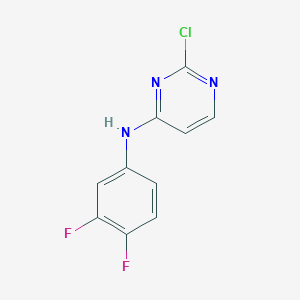
(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester: is an organic compound that combines the structural features of biphenyl, carboxylic acid, and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester typically involves the esterification of (1,1’-Biphenyl)-2-carboxylic acid with 7-nitro-8-quinolinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The biphenyl and quinoline rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.
Reduction: Acidic or basic hydrolysis conditions can be employed for the ester group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.
Major Products:
Reduction of the nitro group: 7-amino-8-quinolinyl ester of (1,1’-Biphenyl)-2-carboxylic acid.
Hydrolysis of the ester group: (1,1’-Biphenyl)-2-carboxylic acid and 7-nitro-8-quinolinol.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- May serve as a precursor for bioactive compounds.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester largely depends on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
(1,1’-Biphenyl)-2-carboxylic acid, 8-quinolinyl ester: Lacks the nitro group, which may affect its reactivity and applications.
(1,1’-Biphenyl)-2-carboxylic acid, 7-amino-8-quinolinyl ester: The amino group can introduce different chemical properties and potential biological activities.
Uniqueness: The presence of both the nitro group and the quinoline moiety in (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester makes it unique. The nitro group can participate in various chemical reactions, while the quinoline moiety can enhance its potential as a ligand or bioactive compound.
Properties
CAS No. |
29007-24-7 |
|---|---|
Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 2-phenylbenzoate |
InChI |
InChI=1S/C22H14N2O4/c25-22(18-11-5-4-10-17(18)15-7-2-1-3-8-15)28-21-19(24(26)27)13-12-16-9-6-14-23-20(16)21/h1-14H |
InChI Key |
UZYRQDRKLXFXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)

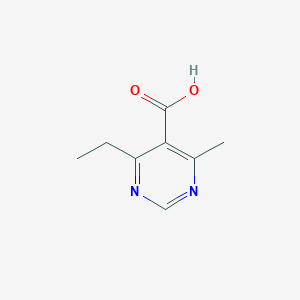

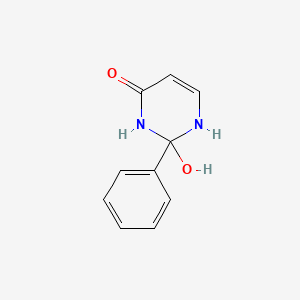
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)



